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Compound of Interest

Compound Name: Parfumine

Cat. No.: B1208680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Parfumine (C₂₀H₁₉NO₅), a spirobenzylisoquinoline alkaloid. The information presented herein

is intended to support research and development activities by providing detailed spectroscopic

data, experimental protocols for its acquisition, and visualization of relevant biochemical and

analytical workflows.

Chemical Structure and Properties
Parfumine is a naturally occurring alkaloid found in plants of the Papaveraceae family,

particularly within the genus Fumaria.[1] Its complex spirobenzylisoquinoline structure has been

elucidated through extensive spectroscopic analysis.

Molecular Formula: C₂₀H₁₉NO₅

Molecular Weight: 353.37 g/mol

Systematic Name: (1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-

cyclopenta[g][1]benzodioxole]-8'-one

Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental

composition of Parfumine. Tandem Mass Spectrometry (MS/MS) provides valuable structural

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1208680?utm_src=pdf-interest
https://www.benchchem.com/product/b1208680?utm_src=pdf-body
https://www.benchchem.com/product/b1208680?utm_src=pdf-body
https://www.benchchem.com/product/B1208680
https://www.benchchem.com/product/B1208680
https://www.benchchem.com/product/b1208680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


information through fragmentation analysis.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Parfumine

Adduct Ion Calculated m/z Observed m/z Technique

[M+H]⁺ 354.1336 354.1336 ESI-HRMS

Data sourced from theoretical calculations and experimental observations for

spirobenzylisoquinoline alkaloids.[1]

Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS) has been

utilized for the untargeted analysis of alkaloid extracts containing Parfumine. The

fragmentation pattern observed in MS/MS studies is crucial for its structural identification.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
¹H NMR and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of

Parfumine, providing insights into the connectivity and chemical environment of each proton

and carbon atom. Two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC

are employed to assemble the complete molecular structure.[1][4]

While a complete, explicitly published list of all chemical shifts for Parfumine was not found in

the provided search results, the following tables summarize the expected and reported signals

for key functional groups and structural motifs based on analyses of Parfumine and closely

related spirobenzylisoquinoline alkaloids.[1][4]

Table 2: Key ¹H-NMR Signals for Parfumine Structural Moieties
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Proton
Expected Chemical
Shift (ppm)

Multiplicity Notes

Aromatic Protons 6.0 - 7.5 s, d

Signals corresponding

to the protons on the

aromatic rings.

Methylenedioxy

Protons (-O-CH₂-O-)
~5.9 d

Characteristic

overlapping doublets.

Methoxy Protons (-

OCH₃)
~3.8 s

A singlet integrating to

three protons.

N-Methyl Protons (-

NCH₃)
~2.5 s

A singlet integrating to

three protons.

Aliphatic Protons

(Methylene and

Methine)

2.5 - 4.0 m

Complex multiplets for

the protons on the

isoquinoline and

cyclopentanone rings.

Hydroxyl Proton (-OH) Variable br s

A broad singlet, the

chemical shift of which

is dependent on

solvent and

concentration.

Table 3: Key ¹³C-NMR Signals for Parfumine Structural Moieties
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Carbon
Expected Chemical Shift
(ppm)

Notes

Carbonyl Carbon (C=O) >190
Ketone carbonyl in the five-

membered ring.

Aromatic Carbons 100 - 150
Signals for the carbon atoms in

the aromatic systems.

Methylenedioxy Carbon (-O-

CH₂-O-)
~101

Characteristic signal for the

methylenedioxy group.

Methoxy Carbon (-OCH₃) ~56
Signal for the methoxy group

carbon.

Spiro Carbon ~90
The quaternary carbon at the

spiro junction.

N-Methyl Carbon (-NCH₃) ~45
Signal for the N-methyl group

carbon.

Aliphatic Carbons 20 - 70

Signals for the sp³ hybridized

carbons in the isoquinoline and

cyclopentanone rings.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides valuable information about the functional groups present in the

Parfumine molecule.

Table 4: Characteristic IR Absorption Bands for Parfumine
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (hydroxyl) 3400 - 3500 Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2900 - 3000 Medium

C=O Stretch (ketone) 1700 - 1720 Strong

C=C Stretch (aromatic) 1500 & 1600 Medium

C-O Stretch 1000 - 1300 Strong

These are characteristic absorption ranges for the functional groups present in Parfumine.[1]

Experimental Protocols
The isolation and spectroscopic analysis of Parfumine typically involve the following

methodologies.

Isolation of Parfumine
Parfumine is generally isolated from the plant material of Fumaria species. A typical acid-base

extraction protocol is employed:

Extraction: The dried and powdered plant material is extracted with a solvent such as

methanol or ethanol.

Acidification: The crude extract is acidified with an aqueous acid (e.g., HCl) and partitioned

with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic

compounds.

Basification: The acidic aqueous layer containing the alkaloids is then basified (e.g., with

NH₄OH) to a pH of approximately 9-10.

Final Extraction: The basified aqueous layer is extracted with an organic solvent (e.g.,

chloroform) to yield the crude alkaloid mixture.
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Purification: The crude alkaloid extract is further purified using chromatographic techniques

such as column chromatography or preparative thin-layer chromatography (TLC) to isolate

Parfumine.

Mass Spectrometry
GC-MS Analysis: For Gas Chromatography-Mass Spectrometry, a capillary column such as

a HP-5MS (5% phenyl 95% dimethylpolysiloxane) is often used. The column temperature is

programmed with an initial hold, followed by a ramp to a final temperature. Helium is used as

the carrier gas. The ion source is typically electron impact (EI) at 70 eV.[3]

LC-MS Analysis: For Liquid Chromatography-Mass Spectrometry, a reverse-phase column

(e.g., C18) is commonly employed. The mobile phase often consists of a gradient of an

aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

Electrospray ionization (ESI) in positive mode is a suitable ionization technique for analyzing

Parfumine.[5]

NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher).

Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal

standard. Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and

HMBC spectra.

IR Spectroscopy
Infrared spectra are often obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.

The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Visualized Workflows
General Biosynthetic Pathway of Protoberberine
Alkaloids
The following diagram illustrates the general biosynthetic origin of protoberberine alkaloids, the

class to which Parfumine belongs, starting from the amino acid L-tyrosine.
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Caption: Generalized biosynthetic pathway of protoberberine and related alkaloids.

Analytical Workflow for Parfumine Identification
This diagram outlines the typical experimental workflow for the isolation and structural

elucidation of Parfumine from a plant source.
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Caption: Experimental workflow for the isolation and identification of Parfumine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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